3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzenesulfonyl group and a phthalazinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a phthalazinone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is a key component in the development of drugs targeting specific diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares a similar phthalazinone moiety but differs in the presence of a fluoro substituent.
(4-oxo-3-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-3,4-dihydrophthalazin-1-yl)acetic acid: Another related compound with a phthalazinone core and additional functional groups
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)11-12-27(25,26)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHLPQLWOCSUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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